molecular formula C10H8N2 B11917728 2,4-Dihydroindeno[1,2-c]pyrazole CAS No. 150433-24-2

2,4-Dihydroindeno[1,2-c]pyrazole

Cat. No.: B11917728
CAS No.: 150433-24-2
M. Wt: 156.18 g/mol
InChI Key: DGYDIEIMGSEYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroindeno[1,2-c]pyrazole is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities. This compound belongs to the class of indeno-fused pyrazoles, which are known for their wide range of pharmacological properties, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indeno[1,2-c]pyrazole-4,5-diones, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

Biological Activity

2,4-Dihydroindeno[1,2-c]pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound and its derivatives has been characterized by their potential as inhibitors of various enzymes and receptors involved in disease processes. Notably, compounds derived from this scaffold have shown promise in:

  • Antimicrobial Activity : Exhibiting significant effects against various pathogens.
  • Anticancer Activity : Acting as inhibitors of key signaling pathways in cancer cells.
  • Anti-inflammatory Effects : Demonstrating potential in reducing inflammation.

Antimicrobial Activity

Recent studies have synthesized a series of 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids. Notable findings include:

  • Significant Antifungal Activity : Compounds such as 5d and 5g showed pronounced activity against Candida albicans, inhibiting ergosterol biosynthesis and inducing reactive oxygen species (ROS) accumulation without toxicity to human lung cells (MRC5) .
  • Broad Spectrum Antimicrobial Properties : These compounds were effective against a variety of test pathogens, indicating their potential for development into new antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been explored through its role as a BRAF inhibitor:

  • BRAF Inhibition : A derivative demonstrated nanomolar activity in inhibiting mutant BRAF in vitro and reduced proliferation in BRAF mutant melanoma cell lines. This compound was identified as a potent inhibitor of oncogenic BRAF-driven extracellular regulated kinase (ERK) activation .
  • EGFR Tyrosine Kinase Inhibition : Another study highlighted a derivative's selective inhibition of the epidermal growth factor receptor (EGFR) with an IC50 value of 17.58 µM against non-small cell lung cancer (NSCLC) cell lines . This compound also induced apoptosis in cancer cells while exhibiting low cytotoxicity to normal cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound acts on various receptor tyrosine kinases (RTKs), including BRAF and EGFR, disrupting signaling pathways critical for tumor growth and survival .
  • Induction of ROS : The ability to induce oxidative stress in fungal cells contributes to its antifungal efficacy .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/PathogenIC50 ValueReference
5dAntifungalCandida albicansN/A
5gAntifungalCandida albicansN/A
1jAnticancerBRAF mutant melanomaNanomolar
4AnticancerEGFR in NSCLC17.58 µM

Additional Insights

  • A review highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and neuroprotective effects . This suggests that the indeno[1,2-c]pyrazole scaffold could be further explored for additional therapeutic applications.

Properties

CAS No.

150433-24-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12)

InChI Key

DGYDIEIMGSEYDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=NN3

Origin of Product

United States

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